4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a benzothiazine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazine core One common method includes the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine ring The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism by which 4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The benzothiazine core can interact with various biological pathways, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine: Lacks the carbonitrile and dioxide groups, which may affect its reactivity and biological activity.
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile: Similar structure but without the dioxide group, potentially altering its chemical properties.
4-[4-(Trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide:
Uniqueness
The combination of the trifluoromethyl group, benzothiazine core, carbonitrile, and dioxide groups in this compound imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2S/c17-16(18,19)11-5-7-12(8-6-11)21-10-13(9-20)24(22,23)15-4-2-1-3-14(15)21/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAKOJZFBMXRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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